{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile
Overview
Description
“{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile” is a chemical compound with the CAS number 68672-37-7 . It has a molecular weight of 218.20 and a molecular formula of C8H5F3N2S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an aromatic ring (phenyl group) with an amino group (NH2) and a trifluoromethyl group (CF3) attached. Additionally, it has a sulfanyl group (SH) and a formonitrile group (HCN) attached .Scientific Research Applications
Synthesis and Material Applications
Synthesis and Antimicrobial Activities Compounds including 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol were synthesized and exhibited significant antibacterial and antifungal activities. This suggests the potential of {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile and related compounds in antimicrobial applications (Hussain, Sharma, & Amir, 2008).
Structural Variations and Applications in Material Sciences The structural factors of phthalonitriles, including those similar to this compound, were investigated in terms of their crystallographic properties and applications in material-related applications, emphasizing the impact of structural variations on their physical properties (Önal et al., 2018).
Crystal Structure Analysis The crystal structure of molecules related to this compound was determined, providing insights into their molecular interactions and potential implications for material sciences and pharmaceutical applications (Ustabaş et al., 2018).
Polyfunctional Substitution and Biological Potential
Utility in Polyfunctional Substitution The compound was investigated for its utility in developing routes to polyfunctionally substituted derivatives with expected wide biological and physiological potential, indicating its versatility in chemical synthesis (Hassanien, Abdel Hafiz, & Elnagdi, 1999).
Antimicrobial Evaluation of Novel Derivatives Studies aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, similar to this compound, demonstrated the potential of these compounds as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Applications in Kinetic Studies and Quantum Chemistry
Quantifying Reaction Rates with Wine Relevant Nucleophiles A study focused on quantifying reaction rates of quinones with wine-relevant nucleophiles, providing insights into oxidative mechanisms and the protective effect of certain compounds, potentially relevant to molecules similar to this compound (Nikolantonaki & Waterhouse, 2012).
Investigating Tautomeric Behavior in Bioorganics and Medicinal Chemistry The tautomeric behavior of sulfonamide derivatives was investigated, highlighting the significance of molecular conformation in pharmaceutical and biological activities. Such investigations are relevant to understanding the properties and potential applications of this compound-related compounds (Erturk et al., 2016).
Properties
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl] thiocyanate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)6-3-5(14-4-12)1-2-7(6)13/h1-3H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVGEJYYHSTIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.